2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of fluorophenyl, furan, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 4-fluorophenoxyacetic acid is then reacted with furan-2-ylmethylamine and thiophen-2-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the acetamide.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic electronic materials.
Biological Studies: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide
- 2-(4-bromophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide imparts unique electronic properties, making it distinct from its chloro and bromo analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C18H16FNO3S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H16FNO3S/c19-14-5-7-15(8-6-14)23-13-18(21)20(11-16-3-1-9-22-16)12-17-4-2-10-24-17/h1-10H,11-13H2 |
InChI Key |
VFYBRZUUZSOMOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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